Peroxydicarbonic acid, dibutyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

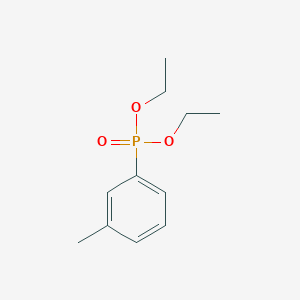

Peroxydicarbonic acid, dibutyl ester, also known as peroxycarboxylic acid, is a highly reactive organic peroxide that is widely used in chemical synthesis and scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound is a powerful oxidizing agent that can be used for a variety of applications, including the synthesis of organic compounds, polymerization reactions, and as a disinfectant.

科学的研究の応用

Photosynthetic Oxygen Evolution :

- Peroxydicarbonic acid (Podca) is proposed as an intermediate in photosynthetic oxygen evolution, showing properties like spontaneous hydrolysis to H2O2 and susceptibility to oxidative and reductive decomposition. In the presence of Mn2+ or Co2+, Podca breaks down, releasing O2, and this process is affected by the concentration of O2 itself. It decomposes with O2 release in the presence of Ca-washed photosystem II-enriched membranes under photosynthetic electron flow conditions, which supports the hypothesis of Podca acting as an oxygen-evolving intermediate in photosynthesis (Castelfranco, Lu, & Stemler, 2007).

Chemical Synthesis and Analysis :

- In the study of homolytic aromatic isopropyloxycarbonyloxylation, the thermal decomposition of diisopropyl peroxydicarbonate was observed to produce isopropyl phenyl carbonate under certain conditions. This study contributes to understanding the reactions involving peroxydicarbonates and their role in chemical synthesis (Nakata, Tokumaru, & Simamura, 1970).

Esterification Reactions :

- Esterification of 2,6-pyridinedicarboxylic acid with n-butanol was catalyzed efficiently using heteropoly acid H3PW12O40 or its Ce(III) salt, yielding 100% of PA dibutyl ester. This study highlights the role of peroxydicarbonates and related compounds in facilitating esterification reactions (Timofeeva, Maksimovskaya, Paukshtis, & Kozhevnikov, 1995).

Polymerization Processes :

- Peroxydicarbonates, including dibutyl variants, have been found effective in the initiation of polymerization processes, particularly in the vinyl chloride-propylene system. This reveals their utility in industrial applications related to polymer production (Ravey & Waterman, 1977).

Environmental Analysis :

- In environmental analysis, dibutyl esters have been utilized for the determination of short-chain dicarboxylic acids in environmental samples like rain, fog, and mist. This application demonstrates the role of dibutyl esters in analytical chemistry, particularly in environmental monitoring (Kawamura, Steinberg, & Kaplan, 1985).

特性

CAS番号 |

16215-49-9 |

|---|---|

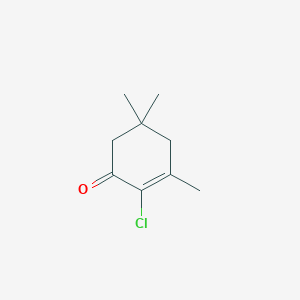

分子式 |

C10H18O6 |

分子量 |

234.25 g/mol |

IUPAC名 |

butoxycarbonyloxy butyl carbonate |

InChI |

InChI=1S/C10H18O6/c1-3-5-7-13-9(11)15-16-10(12)14-8-6-4-2/h3-8H2,1-2H3 |

InChIキー |

ZGPBOPXFOJBLIV-UHFFFAOYSA-N |

SMILES |

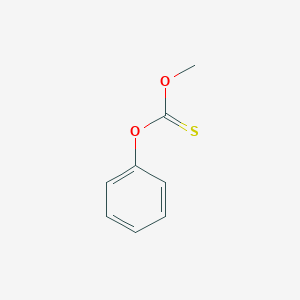

CCCCOC(=O)OOC(=O)OCCCC |

正規SMILES |

CCCCOC(=O)OOC(=O)OCCCC |

その他のCAS番号 |

16215-49-9 |

物理的記述 |

Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care. |

ピクトグラム |

Flammable; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)